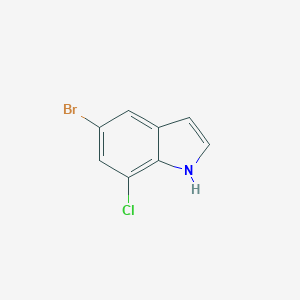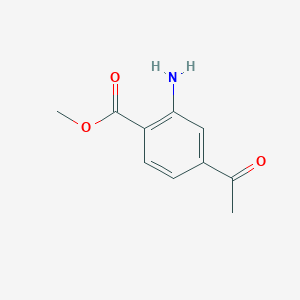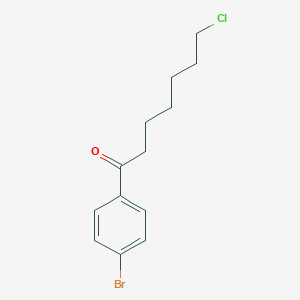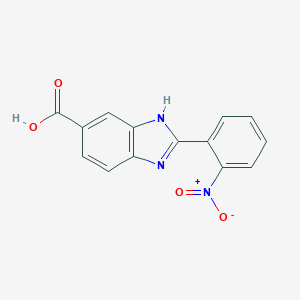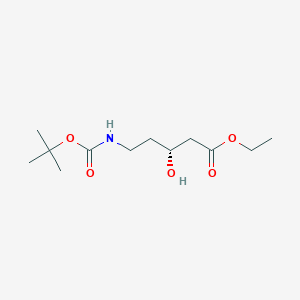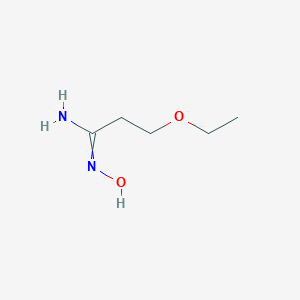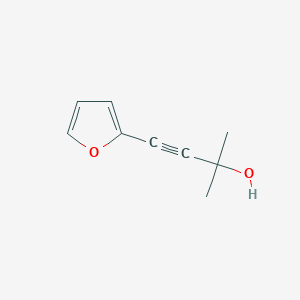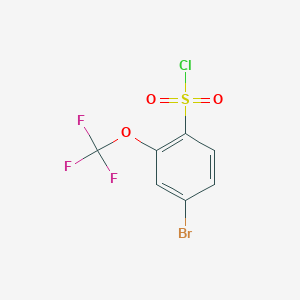
4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar bromo-trifluoromethyl benzene compounds involves multistep processes, including bromination, carboxylation, and chlorination, to introduce specific functional groups onto the benzene ring. A notable synthesis approach includes regioselective lithiation followed by electrophilic substitution and copper-catalyzed C–O coupling reactions to introduce the sulfonyl chloride functionality (Huang et al., 2019).
Molecular Structure Analysis
The molecular structure of sulfonamide and related compounds has been extensively studied using techniques like X-ray crystallography. These studies reveal the crystalline structure and molecular geometry, which are crucial for understanding the reactivity and interaction of the compound with other molecules (Sarojini et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of bromo-trifluoromethyl benzene sulfonates involves various reactions such as sulfonation, electrophilic substitution, and coupling reactions. These reactions are pivotal in extending the chemical framework for further functionalization or for the synthesis of more complex molecules (Auvray et al., 1985).
Physical Properties Analysis
The physical properties, including boiling points, melting points, solubility, and density, of similar sulfonate compounds, are determined through experimental measurements and contribute to understanding their behavior in different solvents and conditions. These properties are essential for handling the compound and for its application in various chemical reactions (Leng & Qin, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and susceptibility to hydrolysis, are crucial for designing synthesis pathways. Studies on similar sulfonate compounds have shown diverse reactivity patterns that are useful for synthetic chemists in developing new compounds and reactions (Ivanov et al., 2014).
Aplicaciones Científicas De Investigación
Schlosser and Castagnetti (2001) demonstrated the generation of arynes like 1,2-dehydro-3-(trifluoromethoxy)benzene and 1,2-dehydro-4-(trifluoromethoxy)benzene from related bromo compounds, highlighting potential applications in the synthesis of naphthalenes and other complex organic structures (Schlosser & Castagnetti, 2001).
Huang et al. (2019) described a synthesis method for a related compound, 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl Chloride, a key building block of penoxsulam, indicating the utility of these compounds in the development of agricultural chemicals (Huang et al., 2019).
Ivanov et al. (2014) explored the electrophilic cyclization and addition reactions of 4-sulfinylated or 4-sulfonylated allenecarboxylates, suggesting potential applications in the formation of various organic compounds through different reaction pathways (Ivanov et al., 2014).
Sarojini et al. (2012) synthesized and characterized 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from a related sulfonyl chloride compound, providing insights into the structural and electronic properties of these types of compounds (Sarojini et al., 2012).
Leng and Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, demonstrating its application in synthesizing functionalized isoxazoles, highlighting the versatility of these reagents in organic synthesis (Leng & Qin, 2018).
Vasin et al. (2003) investigated the use of bromomethyl ß-styryl and ß-bromostyryl sulfones in the Michael-induced Ramberg-Bäcklund reaction, contributing to the understanding of reactions involving sulfonyl compounds (Vasin et al., 2003).
Safety And Hazards
This compound is classified as corrosive and toxic . It has a GHS05 pictogram, with the signal word "Danger" . The hazard statement is H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Propiedades
IUPAC Name |
4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O3S/c8-4-1-2-6(16(9,13)14)5(3-4)15-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCIRIWJHAZTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371350 | |
| Record name | 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride | |
CAS RN |
175278-14-5 | |
| Record name | 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(trifluoromethoxy)benzene sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



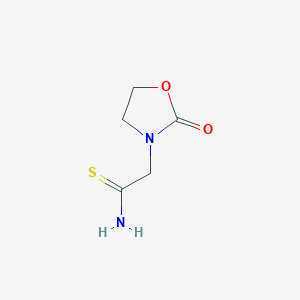
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)
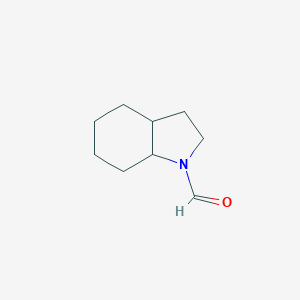
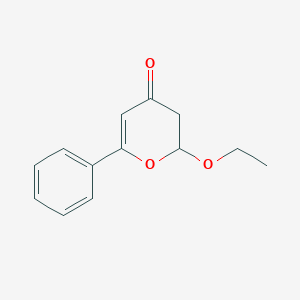

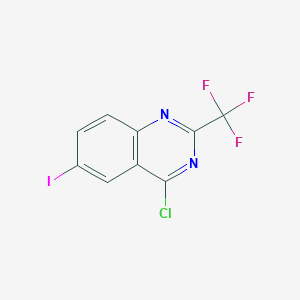
![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)
